Adapalene Glucuronide
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Overview
Description
Adapalene Glucuronide is a metabolite of Adapalene, a third-generation topical retinoid primarily used in the treatment of acne vulgaris. This compound is formed through the glucuronidation process, where Adapalene is conjugated with glucuronic acid. This compound is significant in pharmacokinetics as it represents a pathway for the excretion of Adapalene from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adapalene Glucuronide involves the glucuronidation of Adapalene. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in an aqueous buffer solution at a pH of around 7.4, and the temperature is maintained at 37°C to mimic physiological conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide a controlled environment for the enzymatic reaction. The process involves the continuous feeding of Adapalene and UDPGA into the bioreactor, where the UGT enzyme catalyzes the glucuronidation reaction. The product is then purified using chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Adapalene Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of free Adapalene.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid at a concentration of 1 M, while basic hydrolysis can be carried out using sodium hydroxide at a concentration of 1 M. The reaction is typically conducted at room temperature for 1-2 hours.
Conjugation: The glucuronidation reaction requires UDPGA and UGT enzyme, as mentioned earlier.
Major Products
Hydrolysis: The major product of hydrolysis is free Adapalene.
Conjugation: The major product of conjugation is this compound.
Scientific Research Applications
Adapalene Glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways of Adapalene and to understand the role of glucuronidation in drug excretion. Additionally, this compound can be used as a reference standard in analytical chemistry for the quantification of Adapalene metabolites in biological samples.
In the field of medicine, this compound is studied for its potential therapeutic effects and its role in reducing the side effects associated with Adapalene treatment. It is also used in the development of new formulations that aim to improve the bioavailability and efficacy of Adapalene.
Mechanism of Action
Adapalene Glucuronide exerts its effects through the same mechanism as Adapalene, by binding to retinoic acid receptors (RARs) in the skin. This binding modulates the expression of genes involved in cell differentiation, proliferation, and inflammation. The glucuronidation of Adapalene enhances its solubility and facilitates its excretion from the body, thereby reducing the potential for systemic side effects.
Comparison with Similar Compounds
Adapalene Glucuronide can be compared with other glucuronide conjugates of retinoids, such as Tretinoin Glucuronide and Tazarotene Glucuronide. While all these compounds undergo glucuronidation to enhance their excretion, this compound is unique in its superior tolerability profile and its specific binding affinity to RARs .
Similar Compounds
- Tretinoin Glucuronide
- Tazarotene Glucuronide
- Isotretinoin Glucuronide
These compounds share similar metabolic pathways but differ in their pharmacological profiles and therapeutic applications.
Biological Activity
Adapalene glucuronide is a metabolite of adapalene, a third-generation topical retinoid widely used for the treatment of acne vulgaris. Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and safety profile. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data and case studies.
Overview of Adapalene
Adapalene is recognized for its ability to modulate cellular differentiation, keratinization, and inflammatory processes. It operates primarily through binding to retinoic acid receptors (RARs), specifically RAR β and γ, which are prevalent in epithelial cells. This binding facilitates the regulation of gene transcription involved in skin cell turnover and inflammation reduction . The stability and lipophilicity of adapalene allow it to penetrate the pilosebaceous unit effectively, leading to higher concentrations at the target site compared to other retinoids like tretinoin .
Absorption and Metabolism
Adapalene is poorly absorbed through the skin, with plasma levels remaining low even after repeated applications. A study indicated that after applying a 0.3% gel formulation daily, subjects exhibited a mean maximum plasma concentration (Cmax) of 0.553 ng/mL . Approximately 25% of adapalene is metabolized into various glucuronides, including this compound, primarily in the liver and gastrointestinal tract .
Parameter | Value |
---|---|
Cmax | 0.553 ng/mL |
AUC (0-24h) | 8.94 ng·h/mL |
Absorption Rate | Low |
Metabolism | Extensive (25% as glucuronides) |
This compound retains significant biological activity similar to its parent compound. It exhibits:
- Comedolytic Activity : Prevents the formation of comedones by normalizing follicular epithelial cell differentiation.
- Anti-inflammatory Effects : Inhibits the oxidative metabolism of arachidonic acid and lipooxygenase activity, reducing inflammation associated with acne lesions .
- Keratolytic Properties : Promotes desquamation of the stratum corneum, aiding in acne treatment.
Comparative Studies
A study comparing adapalene gel with tretinoin gel demonstrated that both treatments were effective in achieving clearance or marked improvement in over 70% of patients. However, adapalene was associated with less irritation, highlighting its favorable safety profile .
Case Studies
- Clinical Efficacy : In a six-week open-label trial involving 947 subjects using adapalene gel, 94% reported satisfaction with their treatment outcomes, with no serious adverse events noted .
- Pregnancy Considerations : Despite concerns regarding teratogenicity associated with retinoids, studies suggest that topical adapalene does not significantly increase risks during pregnancy when used as directed .
Safety Profile
This compound has been shown to have a favorable safety profile compared to all-trans-retinoic acid (RA). In animal studies, this compound exhibited lower toxicity levels than RA at equivalent doses . The absence of significant systemic absorption limits potential side effects associated with oral retinoids.
Properties
CAS No. |
359699-07-3 |
---|---|
Molecular Formula |
C₃₄H₃₆O₉ |
Molecular Weight |
588.64 |
Synonyms |
β-D-Glucopyranuronic Acid 1-[6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate] |
Origin of Product |
United States |
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